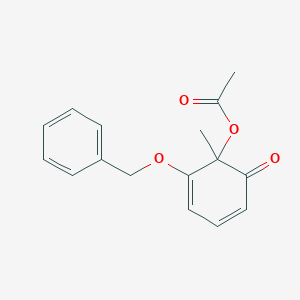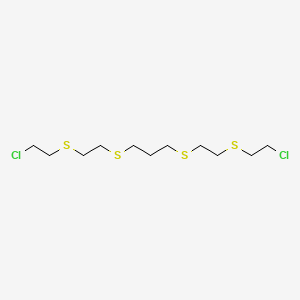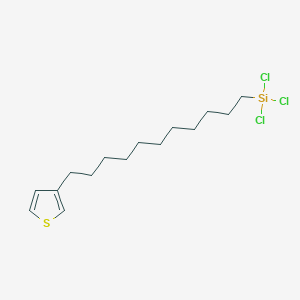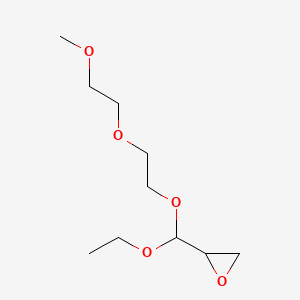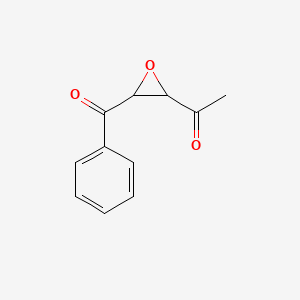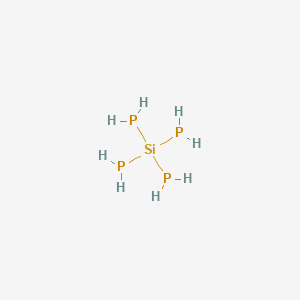
Silanetetrayltetrakis(phosphane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silanetetrayltetrakis(phosphane): is a compound that features a silicon atom bonded to four phosphane groups This unique structure makes it an interesting subject of study in the field of organophosphorus chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Halogenophosphines and Organometallic Reagents: One common method involves the reaction of halogenophosphines with organometallic reagents. This method allows for the precise control of the reaction conditions to obtain the desired product.
From Metallated Phosphines: Another approach is the use of metallated phosphines, which react with silicon-containing compounds to form Silanetetrayltetrakis(phosphane).
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphane groups to unsaturated silicon compounds, resulting in the formation of the desired product.
Reduction of Phosphine Oxides and Related Compounds: Phosphine oxides can be reduced to form Silanetetrayltetrakis(phosphane) under specific reaction conditions.
Industrial Production Methods: Industrial production of Silanetetrayltetrakis(phosphane) typically involves large-scale reactions using the methods mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Silanetetrayltetrakis(phosphane) can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: The compound can be reduced to form various phosphine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen and hydrogen peroxide.
Reducing Agents: Reducing agents such as silanes are used to reduce phosphine oxides back to phosphines.
Substitution Reagents: Various organic electrophiles, such as halides and triflates, are used in substitution reactions.
Major Products:
Phosphine Oxides: Formed during oxidation reactions.
Phosphine Derivatives: Formed during reduction and substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organophosphorus Chemistry:
Biology and Medicine:
Drug Development: Research is ongoing to explore the potential of Silanetetrayltetrakis(phosphane) in drug development, particularly in the design of new pharmaceuticals.
Industry:
Wirkmechanismus
Molecular Targets and Pathways: Silanetetrayltetrakis(phosphane) exerts its effects through interactions with various molecular targets, including transition metals and organic electrophiles. The compound acts as a ligand, forming complexes with transition metals and altering their reactivity. The pathways involved include the formation of phosphine-metal complexes and subsequent catalytic reactions .
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: A commonly used phosphine ligand in catalysis.
Tris(trimethylsilyl)phosphine: Another silicon-containing phosphine with similar reactivity.
Uniqueness: Silanetetrayltetrakis(phosphane) is unique due to its silicon-phosphorus framework, which imparts distinct reactivity and stability compared to other phosphines. This uniqueness makes it a valuable compound for various applications in chemistry and industry .
Eigenschaften
CAS-Nummer |
214424-22-3 |
|---|---|
Molekularformel |
H8P4Si |
Molekulargewicht |
160.044 g/mol |
IUPAC-Name |
tris(phosphanyl)silylphosphane |
InChI |
InChI=1S/H8P4Si/c1-5(2,3)4/h1-4H2 |
InChI-Schlüssel |
QMCRYOAUELNIMB-UHFFFAOYSA-N |
Kanonische SMILES |
[Si](P)(P)(P)P |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1E)-2-Methoxyethylidene]benzamide](/img/structure/B14252731.png)
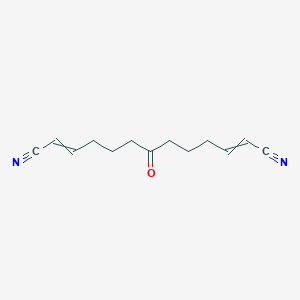
![N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine](/img/structure/B14252746.png)
![(1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione](/img/structure/B14252753.png)
![1,1'-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14252766.png)
![3,6-Dioxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14252770.png)
![Benzamide, N-[4-[3-[4-(methylthio)phenyl]-1-oxo-2-propenyl]phenyl]-](/img/structure/B14252781.png)
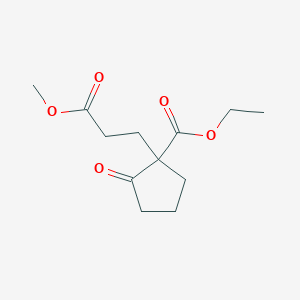
![Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate](/img/structure/B14252795.png)
